molecular formula C17H21N5O B2566544 1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 2415525-47-0

1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2566544
CAS No.: 2415525-47-0
M. Wt: 311.389
InChI Key: GVODUWDNEGTJMI-UHFFFAOYSA-N
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Description

1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, under basic conditions . The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors. The final step involves the coupling of the azetidine and oxadiazole rings with the benzodiazole moiety, often using palladium-catalyzed cross-coupling reactions .

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters.

Chemical Reactions Analysis

1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine or alcohol groups.

Mechanism of Action

The mechanism of action of 1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its antimicrobial effects . The pathways involved in its mechanism of action are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole include other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct biological activities and chemical properties.

Properties

IUPAC Name

3-methyl-5-[[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-11(2)17-19-14-6-4-5-7-15(14)22(17)13-8-21(9-13)10-16-18-12(3)20-23-16/h4-7,11,13H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVODUWDNEGTJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CC(C2)N3C4=CC=CC=C4N=C3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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